

# Application Notes and Protocols for Enavogliflozin in Animal Models of Metabolic Disease

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## Compound of Interest

Compound Name: Enavogliflozin

Cat. No.: B607307

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## Introduction

**Enavogliflozin** is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.<sup>[1]</sup> By blocking SGLT2, **Enavogliflozin** promotes the excretion of excess glucose in the urine, thereby lowering blood glucose levels.<sup>[1][2]</sup> This insulin-independent mechanism of action makes it an attractive therapeutic candidate for type 2 diabetes and other metabolic disorders.<sup>[2][3]</sup> Preclinical studies in various animal models are crucial for elucidating the efficacy, pharmacokinetics, and mechanisms of action of **Enavogliflozin**. These application notes provide a summary of key findings and detailed protocols for the use of **Enavogliflozin** in animal models of metabolic disease.

## Data Presentation

### Pharmacokinetic Parameters of Enavogliflozin in Rodents

The following tables summarize the pharmacokinetic parameters of **Enavogliflozin** following a single oral administration in mice and rats. This data is essential for designing preclinical efficacy and toxicology studies.

Table 1: Pharmacokinetic Parameters of **Enavogliflozin** in Mice

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T½ (h)	Oral Bioavailability (%)
0.3	235.6 ± 45.8	0.25	467.8 ± 78.2	1.8 ± 0.3	84.5
1	879.3 ± 154.7	0.25	1876.4 ± 321.5	2.1 ± 0.4	97.2
3	2543.1 ± 432.1	0.5	5897.6 ± 987.4	2.3 ± 0.5	91.3

Data presented as mean ± standard deviation.

Table 2: Pharmacokinetic Parameters of **Enavogliflozin** in Rats

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	T½ (h)	Oral Bioavailability (%)
0.3	189.7 ± 33.1	0.5	412.3 ± 65.4	2.5 ± 0.6	56.3
1	654.2 ± 112.9	0.5	1489.7 ± 254.3	2.8 ± 0.7	62.1
3	1899.5 ± 321.8	1.0	4678.9 ± 789.1	3.1 ± 0.8	58.7

Data presented as mean ± standard deviation.

## Efficacy of Enavogliflozin in a Canine Model of Diabetes

The following table summarizes the effects of **Enavogliflozin** administered once daily for eight weeks to diabetic dogs.

Table 3: Effects of Once-Daily **Enavogliflozin** in Diabetic Dogs

Parameter	Change from Baseline
Fructosamine Level	20% decrease
Insulin Dose	25% decrease
Body Weight	5% decrease
Blood Pressure	20 mmHg decrease

This study demonstrated a statistically significant blood glucose-lowering effect.<sup>[4]</sup>

## Experimental Protocols

### Protocol 1: Oral Gavage Administration of Enavogliflozin in Rodents

This protocol describes the standard method for oral administration of **Enavogliflozin** to mice and rats.

Materials:

- **Enavogliflozin**
- Vehicle: 10% Dimethyl sulfoxide (DMSO) and 90% Saline
- Oral gavage needles (size appropriate for the animal)
- Syringes
- Animal scale

Procedure:

- Preparation of Dosing Solution:
  - Dissolve **Enavogliflozin** in the vehicle to the desired concentration (e.g., for a 1 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.1 mg/mL).

- Ensure the solution is homogenous before administration.
- Animal Preparation:
  - Fast the animals for at least 12 hours before oral administration, with free access to water.
  - Weigh each animal immediately before dosing to calculate the precise volume to be administered.
- Administration:
  - Gently restrain the animal.
  - Insert the oral gavage needle into the esophagus and deliver the dosing solution directly into the stomach.
  - Observe the animal for any signs of distress during and after the procedure.
- Post-administration:
  - Return the animal to its cage with free access to food and water.
  - For pharmacokinetic studies, blood samples can be collected at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

## Protocol 2: Assessment of Glycemic Control in a Diabetic Mouse Model (Adapted from studies with other SGLT2 inhibitors)

This protocol provides a framework for evaluating the efficacy of **Enavogliflozin** in a diabetic mouse model, such as the db/db mouse.

Animal Model:

- Male db/db mice (e.g., 8-10 weeks of age)
- Age-matched wild-type control mice

#### Experimental Groups:

- Group 1: Wild-type control + Vehicle
- Group 2: db/db mice + Vehicle
- Group 3: db/db mice + **Enavogliflozin** (e.g., 1 mg/kg/day)
- Group 4: db/db mice + **Enavogliflozin** (e.g., 3 mg/kg/day)

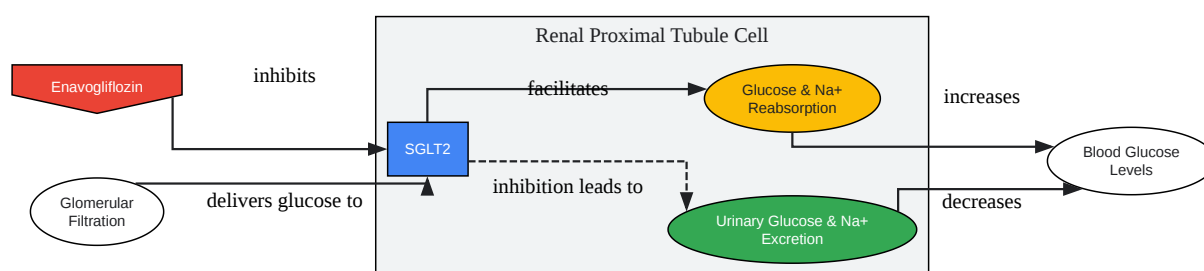
#### Procedure:

- Acclimatization:
  - Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
- Treatment:
  - Administer **Enavogliflozin** or vehicle daily via oral gavage for a specified period (e.g., 4-8 weeks).
- Monitoring:
  - Body Weight and Food/Water Intake: Measure daily or weekly.
  - Blood Glucose: Measure fasting and/or random blood glucose levels weekly from tail vein blood using a glucometer.
  - HbA1c: Measure at the beginning and end of the study from whole blood to assess long-term glycemic control.
  - Oral Glucose Tolerance Test (OGTT): Perform at the end of the study. After an overnight fast, administer a glucose bolus (e.g., 2 g/kg) orally and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes.
- Terminal Procedures:

- At the end of the study, collect blood for analysis of plasma lipids (triglycerides, total cholesterol, HDL, LDL) and other relevant biomarkers.
- Collect tissues (e.g., kidney, liver, pancreas) for histological or molecular analysis.

## Visualizations

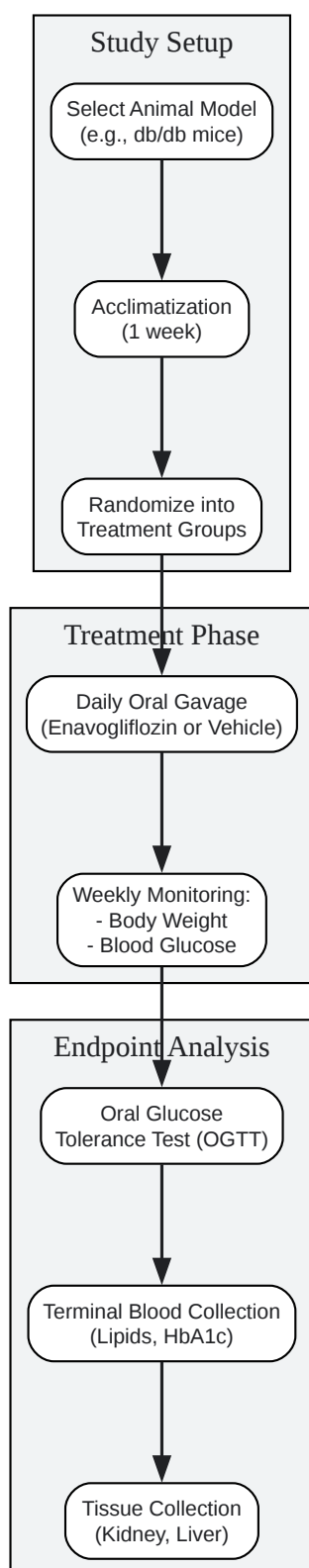
### Signaling Pathway of SGLT2 Inhibition



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Caption: Mechanism of action of **Enavogliflozin** in the renal proximal tubule.

### Experimental Workflow for Preclinical Efficacy Study



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Caption: General workflow for an in vivo efficacy study of **Enavogliflozin**.

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